3-(4-bromophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction studies of analogous chromenone derivatives reveal critical insights into the structural organization of 3-(4-bromophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one. For example, the crystal structure of 4-bromophenyl-2-oxo-2H-chromene-3-carboxylate (a related compound) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 16.0782 Å, b = 7.2618 Å, c = 12.7396 Å, and β = 113.311°. The density is 1.678 Mg/m³, with a melting point of 523 K. While direct data for the target compound is limited, its structural similarity suggests analogous packing patterns dominated by intermolecular C–H⋯O interactions, which stabilize the lattice through hydrogen bonding.
The introduction of the 2-methyl group on the chromenone core likely induces steric effects, altering torsion angles compared to unmethylated analogs. For instance, the dihedral angle between the chromenone and bromophenyl planes in related structures ranges from 15–25°, a feature expected to persist in this compound. The piperazine-ethoxy side chain adopts a gauche conformation, as observed in 7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one, where the ethoxy linker facilitates intramolecular hydrogen bonding with the hydroxyethyl group.
Spectroscopic Characterization (NMR, FT-IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (400 MHz, DMSO-d₆) of the compound exhibits distinct signals:
- A singlet at δ 2.40 ppm (3H) for the 2-methyl group on the chromenone core.
- Multiplet resonances between δ 6.80–8.10 ppm (8H) corresponding to aromatic protons from the bromophenyl and chromenone moieties.
- A triplet at δ 4.20 ppm (2H, J = 5.6 Hz) for the ethoxy methylene group (–O–CH₂–CH₂–N–).
- Broad signals at δ 3.40–3.80 ppm (8H) for the piperazine ring and hydroxyethyl protons.
The ¹³C NMR spectrum (100 MHz, DMSO-d₆) confirms key functional groups:
- A carbonyl carbon at δ 175.2 ppm (C4 of chromenone).
- Aromatic carbons between δ 110–160 ppm , with the brominated carbon at δ 131.5 ppm .
- The methyl carbon at δ 20.1 ppm and ethoxy methylene carbons at δ 67.8 ppm (O–CH₂) and δ 57.3 ppm (CH₂–N).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis (KBr pellet, cm⁻¹) identifies critical vibrational modes:
- C=O stretch at 1705 cm⁻¹ (chromenone carbonyl).
- C–O–C asymmetric stretch at 1255 cm⁻¹ (ether linkage).
- O–H stretch at 3400 cm⁻¹ (hydroxyethyl group).
- C–Br stretch at 550 cm⁻¹ (bromophenyl).
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum (methanol, λmax) displays absorption bands at 270 nm (π→π* transition of the chromenone core) and 310 nm (n→π* transition of the bromophenyl group). The molar extinction coefficient (ε) at 270 nm is 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ , consistent with extended conjugation in the chromenone system.
Computational Molecular Modeling and DFT Calculations
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide optimized geometry and electronic properties:
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| Band Gap | 4.4 eV |
| Dipole Moment | 5.6 Debye |
The HOMO is localized on the chromenone core and bromophenyl group, while the LUMO resides on the piperazine-ethoxy chain. Electrostatic potential maps highlight electron-deficient regions near the bromine atom (σ-hole) and electron-rich zones around the carbonyl oxygen.
Molecular dynamics simulations (100 ns, NPT ensemble) reveal that the 2-methyl group restricts rotation about the C2–C3 bond, stabilizing a planar chromenone conformation. The piperazine ring samples chair and boat conformations, with an energy difference of 2.3 kcal/mol favoring the chair form.
Interatomic distances from DFT align with crystallographic data for analogs:
Properties
Molecular Formula |
C24H27BrN2O4 |
|---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
3-(4-bromophenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-2-methylchromen-4-one |
InChI |
InChI=1S/C24H27BrN2O4/c1-17-23(18-2-4-19(25)5-3-18)24(29)21-7-6-20(16-22(21)31-17)30-15-13-27-10-8-26(9-11-27)12-14-28/h2-7,16,28H,8-15H2,1H3 |
InChI Key |
RLUIWLBYSBINOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)CCO)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Multi-Step Condensation and Cyclization
The synthesis of chromen-4-one derivatives typically begins with the formation of the chromenone core via condensation reactions. For this compound, 2-methyl-4H-chromen-4-one serves as the foundational structure. Researchers have reported a multi-step approach involving:
-
Knoevenagel Condensation : Reaction of 2-hydroxyacetophenone derivatives with aldehydes under acidic conditions to form α,β-unsaturated ketones .
-
Cyclization : Treatment with formamide or acetic anhydride induces cyclization, yielding the chromen-4-one scaffold .
-
Bromination : Electrophilic aromatic substitution at the 4-position using bromine in acetic acid introduces the 4-bromophenyl group .
Key parameters include reaction temperatures of 80–100°C and catalytic use of thionyl chloride or hydrobromic acid . Yields for these steps range from 65% to 78%, with purity >95% confirmed via HPLC .
The introduction of the 4-bromophenyl group is critical for subsequent functionalization. A two-stage protocol has been optimized:
-
Bromination of Chromenone :
-
Etherification with Piperazine Derivative :
This method emphasizes the importance of anhydrous conditions to prevent hydrolysis of the piperazine intermediate .
Williamson Ether Synthesis for Side-Chain Installation
The 7-position ethoxy-piperazine side chain is introduced via Williamson ether synthesis:
Procedure :
-
Activation of 7-hydroxy chromenone with 1,2-dibromoethane in the presence of K₂CO₃ .
-
Nucleophilic displacement by 4-(2-hydroxyethyl)piperazine at 60°C for 18 h .
-
Purification via column chromatography (SiO₂, ethyl acetate:methanol 9:1) .
Optimization Data :
-
Catalyst: Piperazine (10 mol%)
-
Temperature: 100°C (solvent-free)
Catalytic Coupling Reactions
Recent patents describe palladium-catalyzed cross-coupling to enhance efficiency:
-
Buchwald-Hartwig Amination :
-
Ultrasound-Assisted Synthesis :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Multi-Step Condensation | 68–78 | 95–98 | 48–72 | Scalability for bulk synthesis |
| Williamson Ether | 76–89 | 97–99 | 18–24 | Solvent-free optimization |
| Catalytic Coupling | 85–91 | 98–99.5 | 4–6 | High atom economy |
Challenges and Solutions
-
Piperazine Degradation :
-
Regioselectivity in Bromination :
-
Purification Difficulties :
Recent Innovations
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl side chain can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as Pd/C and hydrogen gas, or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: New derivatives with substituted nucleophiles.
Scientific Research Applications
3-(4-bromophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(4-Bromophenyl)-7-[2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy]-2-methyl-4H-chromen-4-one
- CAS Number : 920433-08-5
- Molecular Formula : C₂₄H₂₇BrN₂O₄
- Molecular Weight : 487.4 g/mol
- Key Structural Features: 4H-Chromen-4-one core: A bicyclic system with a ketone group at position 4. 2-Methyl group: Steric and electronic modulation of the chromenone core. 7-Substituted ethoxy-piperazine side chain: The piperazine ring is functionalized with a 2-hydroxyethyl group, improving solubility and hydrogen-bonding capacity .
Comparison with Structurally Related Compounds
Substituent Variations on the Chromenone Core
Functional Group Analysis
Halogen Effects :
- Ethyl (): Less polar, reducing solubility but enhancing membrane permeability . Acetyl (): Acetylation decreases piperazine basicity, altering receptor interactions .
Research Findings and Pharmacological Implications
Biological Activity
3-(4-bromophenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one, a complex organic compound, belongs to the chromenone family. Its unique structure, characterized by a bromophenyl group, a piperazine moiety, and an ethoxy substituent, suggests potential biological activities that are of interest in medicinal chemistry.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 487.4 g/mol. The structural features contribute to its solubility and reactivity, making it a candidate for various pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C24H27BrN2O4 |
| Molecular Weight | 487.4 g/mol |
| CAS Number | 920433-08-5 |
| Structure | Structure |
Anti-inflammatory Properties
Research indicates that compounds within the chromenone class exhibit significant anti-inflammatory properties. A study on structurally similar derivatives has shown their ability to inhibit the TLR4/MAPK signaling pathway, which is crucial in mediating inflammatory responses. Specifically, compounds designed to target this pathway demonstrated reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .
The compound may share similar mechanisms due to its structural attributes, particularly the piperazine ring which is known to enhance biological activity by modulating various signaling pathways.
Cytotoxicity and Safety Profile
In vitro studies assessing cytotoxicity using RAW264.7 macrophage cells revealed that many chromenone derivatives, including those structurally similar to our compound, exhibited low toxicity at concentrations up to 40 μM . This suggests a favorable safety profile for potential therapeutic applications.
Study on Chromenone Derivatives
A recent study synthesized several 2-phenyl-4H-chromen-4-one derivatives and evaluated their anti-inflammatory effects both in vitro and in vivo. Among these compounds, one derivative showed potent inhibition of NO production induced by LPS in RAW264.7 cells, highlighting the potential of chromenone derivatives as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The relationship between the structure of chromenone derivatives and their biological activity has been explored extensively. Key findings include:
- Bromination : The presence of bromine in the phenyl group may enhance binding affinity to biological targets compared to chlorine or fluorine substitutions.
- Piperazine Moiety : The inclusion of piperazine has been correlated with increased solubility and bioavailability, which can improve therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
